molecular formula C19H25FN6O B12226942 4-Ethyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

4-Ethyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12226942
M. Wt: 372.4 g/mol
InChI Key: FWADBYMUOVHOPV-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, fluoro, and piperazinyl groups, as well as an oxan-4-yl group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the ethyl and fluoro groups: The ethyl and fluoro substituents are introduced via electrophilic substitution reactions using ethyl halides and fluorinating agents, respectively.

    Attachment of the piperazinyl group: The piperazinyl group is introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.

    Incorporation of the oxan-4-yl group: The oxan-4-yl group is attached via a nucleophilic addition reaction using an appropriate oxane derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Alkyl halides for nucleophilic substitution, halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Ethyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-ethyl-5-fluoropyrimidine: A pyrimidine derivative with similar structural features but different substituents.

    4-Ethyl-5-fluoro-6-hydroxypyrimidine: Another pyrimidine derivative with a hydroxyl group instead of the piperazinyl and oxan-4-yl groups.

Uniqueness

4-Ethyl-5-fluoro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is unique due to the presence of the oxan-4-yl and piperazinyl groups, which impart specific chemical and biological properties. These functional groups enhance the compound’s potential as a versatile building block in organic synthesis and its potential biological activity.

Properties

Molecular Formula

C19H25FN6O

Molecular Weight

372.4 g/mol

IUPAC Name

4-ethyl-5-fluoro-6-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C19H25FN6O/c1-2-15-18(20)19(24-13-21-15)26-7-5-25(6-8-26)17-11-16(22-12-23-17)14-3-9-27-10-4-14/h11-14H,2-10H2,1H3

InChI Key

FWADBYMUOVHOPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4)F

Origin of Product

United States

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